Fmoc-Val-Pro-OH

描述

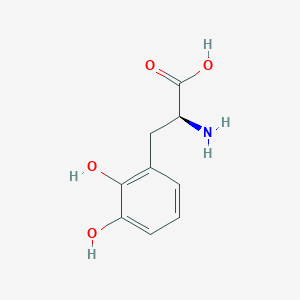

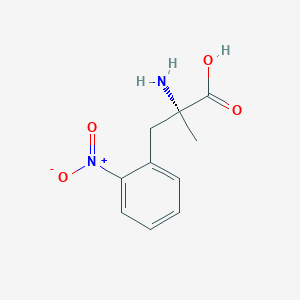

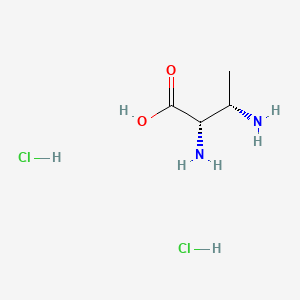

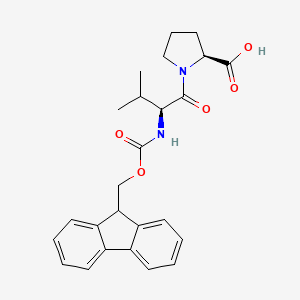

Fmoc-Val-Pro-OH is a compound that consists of two amino acids, valine (Val) and proline (Pro), linked together and protected by the fluorenylmethyloxycarbonyl (Fmoc) group12. The Fmoc group is a base-labile protecting group used in organic synthesis3. Fmoc-Val-Pro-OH is a versatile reagent used in the Fmoc solid-phase peptide synthesis14.

Synthesis Analysis

Fmoc-Val-Pro-OH can be synthesized using the Fmoc solid-phase peptide synthesis method14. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)3. Fmoc-Val-OH and Fmoc-Pro-OH are standard reagents for coupling valine and proline into peptide sequences56.

Molecular Structure Analysis

The molecular formula of Fmoc-Val-Pro-OH is C25H28N2O57. The molecular weight of Fmoc-Val-Pro-OH is 436.500 Da7. The molecular structure of Fmoc-Val-Pro-OH is principally interlocked by π–π stacking of the Fmoc groups8.

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base3. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate3.

Physical And Chemical Properties Analysis

Fmoc-Val-Pro-OH is a solid14. The optical activity of Fmoc-Val-Pro-OH is [α]20/D −17±1°, c = 1% in DMF14. The melting point of Fmoc-Val-Pro-OH is 143-145 °C14.

科学研究应用

在Fmoc保护中产生的副产物:Obkircher、Stähelin和Dick(2008年)在对H-α-Me-Val-OH进行Fmoc保护时发现了一种未知的副产物,结果证明是Fmoc-β-Ala-OH。这一发现突显了涉及Fmoc-OSu的反应可能出现的复杂情况(Obkircher,Stähelin和Dick,2008年)。

氟化肽的合成:Tran等人(1997年)探索了氟化肽的合成,例如Fmoc-Phe-Pro(F)-OMe和Fmoc-Pro(F)-Val-Val-OMe,使用N-Fmoc-4-氟-L-脯氨酸甲酯。这些肽被研究作为HIV蛋白酶的潜在抑制剂(Tran et al., 1997)。

Fmoc修饰氨基酸的自组装结构:Gour等人(2021年)报道了各种Fmoc修饰氨基酸的自组装特性,包括Fmoc-Val-OH。他们研究了这些自组装结构在不同条件下的形态学,有助于理解在纳米技术和材料科学中的潜在应用(Gour et al., 2021)。

Fmoc-氨基酸的毛细管区带电泳:吴宏丽(2005年)研究了使用毛细管区带电泳对Fmoc-Val-OH进行对映体分离。这项研究有助于分析方法在研究Fmoc-氨基酸时的应用(Wu Hong-li, 2005)。

抗菌纳米组装体:Schnaider等人(2019年)展示了由Fmoc修饰的氨基酸形成的纳米组装体的抗菌能力。他们探讨了将这些纳米组装体整合到基于树脂的复合材料中用于生物医学应用,展示了Fmoc-氨基酸在创造具有抗菌性能的增强材料方面的潜力(Schnaider et al., 2019)。

肽-配体亲和基质的合成:Englebretsen和Harding(1993年)使用基于Fmoc的固相肽合成方法创建了肽-配体亲和基质,然后用于分离凝乳酶,一种天冬氨酸蛋白酶。这一应用展示了Fmoc-氨基酸在创建特定亲和基质用于蛋白质分离方面的实用性(Englebretsen & Harding, 1993)。

安全和危害

Fmoc-Val-Pro-OH should be handled with care to avoid dust formation and breathing mist, gas, or vapors910. Contact with skin and eyes should be avoided910. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound910.

未来方向

Fmoc-Val-Pro-OH has potential applications in 3D cell culture and regenerative medicine8. The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine8.

属性

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFSGKNIZOXLKU-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207531 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-Pro-OH | |

CAS RN |

109425-49-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。